molecular formula C6H12O5 B8256444 (3R)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol

(3R)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol

Cat. No.: B8256444
M. Wt: 164.16 g/mol
InChI Key: NALRCAPFICWVAQ-NKEXCQMJSA-N
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Description

(3R)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol is an organic compound that belongs to the class of oxolanes It is characterized by the presence of a hydroxymethyl group and a methoxy group attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with a reducing agent to introduce the hydroxymethyl group. The reaction conditions typically involve the use of solvents such as tetrahydrofuran and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

(3R)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. The reaction conditions vary depending on the desired product and may involve specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as aldehydes, carboxylic acids, and substituted oxolanes .

Scientific Research Applications

(3R)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biological processes and as a building block for biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of (3R)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (3R)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol include:

Properties

IUPAC Name

(3R)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(2-7)11-6/h3-9H,2H2,1H3/t3?,4-,5?,6?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALRCAPFICWVAQ-NKEXCQMJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(O1)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1C([C@H](C(O1)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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